molecular formula C20H18ClN3O3S B3740002 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B3740002
M. Wt: 415.9 g/mol
InChI Key: ZSRWYTWBNGQYCA-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroanilino group, and a pyridinylmethyl group attached to an acetamide backbone

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-17-5-4-6-18(13-17)24(28(26,27)19-7-2-1-3-8-19)15-20(25)23-14-16-9-11-22-12-10-16/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRWYTWBNGQYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions.

    Synthesis of 3-chloroaniline: This intermediate is prepared by chlorination of aniline using reagents such as chlorine gas or sodium hypochlorite.

    Coupling reaction: The benzenesulfonyl chloride is then reacted with 3-chloroaniline in the presence of a base such as triethylamine to form N-(benzenesulfonyl)-3-chloroaniline.

    Formation of the final compound: The N-(benzenesulfonyl)-3-chloroaniline is then reacted with pyridin-4-ylmethylamine and acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloroanilino and pyridinylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)acetamide: Similar structure but lacks the chloroanilino and pyridinylmethyl groups.

    N-(pyridin-4-ylmethyl)acetamide: Similar structure but lacks the benzenesulfonyl and chloroanilino groups.

    3-chloroanilinoacetamide: Similar structure but lacks the benzenesulfonyl and pyridinylmethyl groups.

Uniqueness

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the benzenesulfonyl group enhances its reactivity, while the chloroanilino and pyridinylmethyl groups contribute to its binding affinity and specificity in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 2
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2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide

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